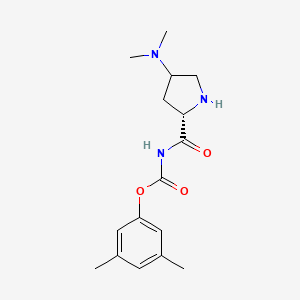
3,5-Dimethylphenyl ((2S)-4-(dimethylamino)pyrrolidine-2-carbonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylphenyl ((2S)-4-(dimethylamino)pyrrolidine-2-carbonyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylphenyl ((2S)-4-(dimethylamino)pyrrolidine-2-carbonyl)carbamate typically involves the reaction of 3,5-dimethylphenyl isocyanate with (2S)-4-(dimethylamino)pyrrolidine-2-carboxylic acid. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl ((2S)-4-(dimethylamino)pyrrolidine-2-carbonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic ring and carbamate group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the development of new materials, coatings, or agricultural chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl ((2S)-4-(dimethylamino)pyrrolidine-2-carbonyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Phenylcarbamates: Compounds with a phenyl group attached to the carbamate moiety.
Dimethylamino derivatives: Compounds containing the dimethylamino functional group.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring structure.
Uniqueness
3,5-Dimethylphenyl ((2S)-4-(dimethylamino)pyrrolidine-2-carbonyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications.
Properties
Molecular Formula |
C16H23N3O3 |
|---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
(3,5-dimethylphenyl) N-[(2S)-4-(dimethylamino)pyrrolidine-2-carbonyl]carbamate |
InChI |
InChI=1S/C16H23N3O3/c1-10-5-11(2)7-13(6-10)22-16(21)18-15(20)14-8-12(9-17-14)19(3)4/h5-7,12,14,17H,8-9H2,1-4H3,(H,18,20,21)/t12?,14-/m0/s1 |
InChI Key |
UKEUTHVRUPZEPV-PYMCNQPYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC(=O)NC(=O)[C@@H]2CC(CN2)N(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)NC(=O)C2CC(CN2)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


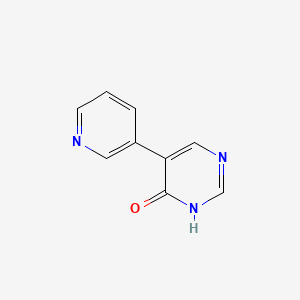
![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)


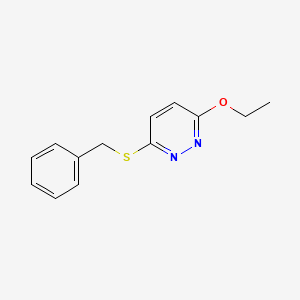
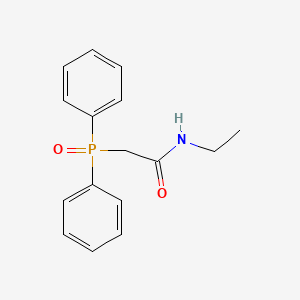
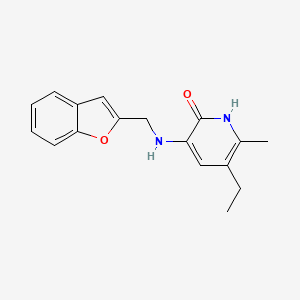
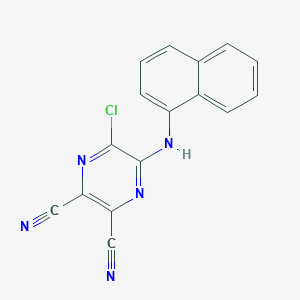

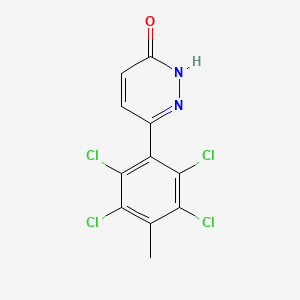
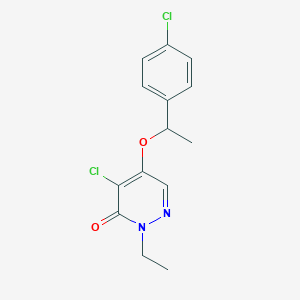

![(3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913783.png)
![3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12913792.png)
